REACTION_CXSMILES
|
[C:1]([NH2:5])([NH2:4])=[N:2][NH2:3].[CH3:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([C:14](=O)[C:15]([C:17]2[CH:22]=[CH:21][C:20]([O:23][CH3:24])=[CH:19][CH:18]=2)=O)=[CH:10][CH:9]=1>C(O)C>[NH2:4][C:1]1[N:2]=[N:3][C:15]([C:17]2[CH:22]=[CH:21][C:20]([O:23][CH3:24])=[CH:19][CH:18]=2)=[C:14]([C:11]2[CH:10]=[CH:9][C:8]([O:7][CH3:6])=[CH:13][CH:12]=2)[N:5]=1
|
Name
|
|
Quantity
|
2.45 g
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Type
|
reactant
|
Smiles
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C(=NN)(N)N
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C(C(=O)C1=CC=C(C=C1)OC)=O
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Name
|
example 1
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Quantity
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5 g
|
Type
|
reactant
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Smiles
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|
Name
|
|
Quantity
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50 mL
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Type
|
solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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prepared
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Type
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TEMPERATURE
|
Details
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The mixture is heated
|
Type
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TEMPERATURE
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Details
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at reflux for 12 hours
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Duration
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12 h
|
Type
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CUSTOM
|
Details
|
After returning to ambient temperature
|
Type
|
CUSTOM
|
Details
|
the precipitate obtained
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
CUSTOM
|
Details
|
is dried
|
Type
|
CUSTOM
|
Details
|
to yield a yellow solid
|
Type
|
CUSTOM
|
Details
|
The residue is purified by chromatography on a silica gel (dichloromethane/triethylamine 0.5%)
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1N=NC(=C(N1)C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.7 g | |
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |